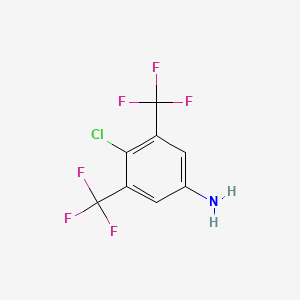

![molecular formula C14H19N3O B1438226 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine CAS No. 1094544-00-9](/img/structure/B1438226.png)

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine

Übersicht

Beschreibung

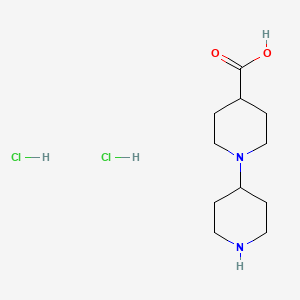

“1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine” is a compound with the CAS Number: 1094544-00-9. It has a molecular weight of 245.32 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Crystalline Properties

The compound 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, due to its intricate molecular structure, has been subject to analysis for its crystalline properties. The morpholine rings within the compound tend to adopt chair conformations, and the molecule's structural arrangement facilitates the formation of three-dimensional frameworks through C—H⋯O interactions, as evidenced in specific derivatives (Lin et al., 2012).

Chemical Synthesis and Modification

The compound has been involved in various synthesis processes. It serves as a precursor in the creation of novel compounds through reactions such as aminomethylation with cyclic amines, leading to the formation of derivatives with potential as bifunctional monomers and building blocks for new indole derivatives (Markova et al., 2017). Additionally, its derivatives have been utilized in Wittig–SNAr reactions as intermediates for the synthesis of aurora kinase inhibitors, showcasing its potential in medicinal chemistry (Xu et al., 2015).

Biological Activity and Pharmaceutical Applications

Derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine have shown promising results in biological activity assessments. For instance, certain synthesized derivatives have been examined for their antimicrobial properties, indicating the compound's potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, it has been involved in the synthesis of COX-2 inhibitors, suggesting its significance in creating drugs aimed at reducing the side effects associated with NSAIDs (Shi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(2-morpholin-4-ylethyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDIXKXTRPCMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)

![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)

![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)

![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)

![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)